molecular formula C15H14O3 B1332205 (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- CAS No. 75852-49-2

(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

Cat. No. B1332205
CAS RN: 75852-49-2
M. Wt: 242.27 g/mol
InChI Key: VDSFTORZALGAEI-UHFFFAOYSA-N
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Description

“(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” is an organic compound. It is a derivative of biphenyl, which consists of two benzene rings connected by a carbon-carbon bond . The compound has a molecular weight of 184.2338 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a four-step synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride was reported with an overall yield of 9% . Another synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5 …) was also reported .


Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” is characterized by the presence of a biphenyl core with a methoxy group attached to one of the phenyl rings . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Biphenyl derivatives undergo various chemical reactions similar to benzene, such as electrophilic substitution reactions . Detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are available .


Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are similar to those of benzene. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . More specific properties of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” were not found in the search results.

Safety and Hazards

The safety data sheet for 4’-Methoxyacetophenone, a related compound, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Biphenyl compounds and their derivatives have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSFTORZALGAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226753
Record name (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75852-49-2
Record name (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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